molecular formula C4H5N3O2 B2589257 5-Amino-1,2-oxazole-3-carboxamide CAS No. 1629161-52-9

5-Amino-1,2-oxazole-3-carboxamide

Cat. No. B2589257
CAS RN: 1629161-52-9
M. Wt: 127.103
InChI Key: NPAIKUKYFITSIE-UHFFFAOYSA-N
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Description

5-Amino-1,2-oxazole-3-carboxamide is a compound with the molecular weight of 141.13 . It is also known by its IUPAC name, 5-(aminomethyl)-3-isoxazolecarboxamide .


Synthesis Analysis

The synthesis of isoxazole derivatives has been a topic of interest in medicinal chemistry. A review on metal-free synthetic routes to isoxazoles highlights the potential application of these routes for the synthesis of isoxazoles with significant biological interests . Another review discusses the synthesis of oxazole, oxazoline and isoxazoline derived marine natural products .


Molecular Structure Analysis

The InChI code for 5-Amino-1,2-oxazole-3-carboxamide is 1S/C5H7N3O2/c6-2-3-1-4(5(7)9)8-10-3/h1H,2,6H2,(H2,7,9) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives have been studied extensively. For instance, the nucleophilic induced fragmentation of the oxazole carboxamide bond has been reported, where the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1,2-oxazole-3-carboxamide is a valuable intermediate in medicinal chemistry due to its heterocyclic structure which is a key feature in many pharmacologically active compounds. Oxazoles, the class of compounds to which it belongs, are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound can be used to synthesize various derivatives that may serve as potential therapeutic agents.

Agriculture

In the agricultural sector, oxazole derivatives have been explored for their potential use as herbicides, insecticides, and fungicides. The structural versatility of 5-Amino-1,2-oxazole-3-carboxamide allows for the development of compounds that can protect crops from pests and diseases, contributing to increased agricultural productivity .

Material Science

The compound’s utility extends to material science, where it can be involved in the synthesis of novel materials with specific properties. For instance, oxazole derivatives can be used in the creation of organic semiconductors, which are essential for the development of electronic devices .

Industrial Applications

Industrially, 5-Amino-1,2-oxazole-3-carboxamide can be a precursor in the synthesis of dyes, pigments, and other chemical entities that require stable heterocyclic compounds. Its robustness under various chemical reactions makes it a suitable candidate for diverse industrial processes .

Environmental Applications

Research has indicated that oxazole derivatives could play a role in environmental remediation. Their potential to interact with various pollutants and aid in their breakdown could be harnessed to treat contaminated water or soil .

Biochemistry and Pharmacology

In biochemistry, 5-Amino-1,2-oxazole-3-carboxamide is significant for its role in the study of enzyme inhibition, receptor binding, and gene expression. Pharmacologically, it is part of the research into developing new drugs that can interact with biological systems to treat diseases .

Safety and Hazards

The safety information for 5-Amino-1,2-oxazole-3-carboxamide includes several hazard statements such as H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazole derivatives have been recognized for their wide spectrum of biological activities, which has led to increased interest in their synthesis and potential applications . Future research may focus on developing new synthetic routes and exploring the therapeutic potentials of these compounds .

properties

IUPAC Name

5-amino-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3-1-2(4(6)8)7-9-3/h1H,5H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAIKUKYFITSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1629161-52-9
Record name 5-amino-1,2-oxazole-3-carboxamide
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